molecular formula C8H9N3 B8456282 3,7-dimethyl-3H-imidazo[4,5-b]pyridine

3,7-dimethyl-3H-imidazo[4,5-b]pyridine

Cat. No. B8456282
M. Wt: 147.18 g/mol
InChI Key: SILGTJRMUNEZGD-UHFFFAOYSA-N
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Patent
US07462600B2

Procedure details

7-Methyl-3H-imidazo[4,5-b]pyridine (2.0 g, 15 mmol) was dissolved in acetone (60 ml) and treated with freshly ground KOH (4.21 g) followed by dropwise addition of iodomethane (10 ml). After 10 min, the reaction mixture was poured into satd. aq. NaHCO3 (25 ml) in water (25 ml) and extracted with DCM (4×80 ml). The organic layers were combined and dried over Na2SO4, filtered, and concentrated. SGC (DCM:MeOH:NH4OH =96:4:1 as eluant) yielded 3,7-dimethyl-3H-imidazo[4,5-b]pyridine (1.05 g). 1H NMR (CDCl3) δ 7.94 (s, 1H), 7.83 (d, 1H), 6.48 (s, 1H), 3.04 (s, 3H), 2.07 (s, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
4.21 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[NH:8][CH:9]=[N:10][C:3]=12.[OH-:11].[K+].I[CH3:14]>CC(C)=O>[NH4+:5].[OH-:11].[CH3:14][N:8]1[C:4]2=[N:5][CH:6]=[CH:7][C:2]([CH3:1])=[C:3]2[N:10]=[CH:9]1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC1=C2C(=NC=C1)NC=N2
Name
Quantity
60 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
4.21 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
IC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the reaction mixture was poured into satd
EXTRACTION
Type
EXTRACTION
Details
aq. NaHCO3 (25 ml) in water (25 ml) and extracted with DCM (4×80 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
[NH4+].[OH-]
Name
Type
product
Smiles
CN1C=NC=2C1=NC=CC2C
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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